N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide

Description

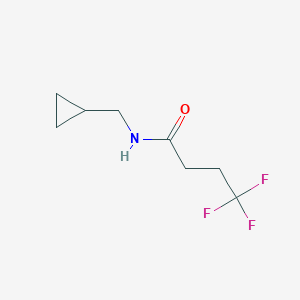

N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide is a fluorinated amide derivative characterized by a trifluoromethyl-substituted butanamide backbone and a cyclopropylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of trifluorobutanamides, which are of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl group (CF₃).

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4,4,4-trifluorobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)4-3-7(13)12-5-6-1-2-6/h6H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNJDKLAUAHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide typically involves the reaction of cyclopropylmethylamine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, better control over reaction parameters, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the trifluorobutanamide backbone can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-4,4,4-trifluorobutanamide (BK50720)

Structural Differences :

- Substituent : The nitrogen atom in BK50720 is substituted with a 4-chlorophenyl group, whereas N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide features a cyclopropylmethyl group.

- Electronic Effects: The 4-chlorophenyl group introduces aromaticity and electron-withdrawing effects via the chlorine atom, which may enhance polarity and intermolecular interactions (e.g., hydrogen bonding). In contrast, the cyclopropylmethyl group is non-aromatic and contributes steric bulk due to its strained three-membered ring.

Molecular Formula and Weight :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₈H₁₂F₃NO | ~195.18 (estimated) |

| N-(4-Chlorophenyl)-4,4,4-trifluorobutanamide (BK50720) | C₁₀H₉ClF₃NO | 251.63 |

Theoretical Implications :

- Solubility : BK50720’s chlorophenyl group likely increases hydrophobicity compared to the cyclopropylmethyl analog, which may exhibit moderate solubility in polar aprotic solvents due to the amide moiety.

- Reactivity : The cyclopropylmethyl group’s strain could render the compound more reactive in ring-opening reactions, while BK50720’s aromatic system might stabilize intermediates in electrophilic substitution reactions.

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide (BK50686)

Key distinctions include:

- Biological Relevance : Such heterocycles are common in kinase inhibitors or antimicrobial agents, suggesting that trifluorobutanamides like the target compound may also target enzymatic pathways.

3-Chloro-N-phenyl-phthalimide

This compound (C₁₄H₈ClNO₂, MW 257.67) differs significantly in structure but shares an amide-like phthalimide core. Comparisons highlight:

- Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis due to its role as a monomer precursor. In contrast, trifluorobutanamides are more likely to be explored for bioactivity.

- Electronic Profile : The phthalimide’s conjugated system enables thermal stability, whereas the CF₃ group in trifluorobutanamides may enhance metabolic resistance.

Biological Activity

N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyclopropylmethyl Group : A three-membered carbon ring that contributes to the compound's unique steric and electronic properties.

- Trifluorobutanamide Moiety : The presence of three fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. It is believed to interact with specific cellular targets involved in cell cycle regulation and apoptosis induction.

- Neuroprotective Effects : Some studies have explored its role in modulating potassium ion channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation may offer therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Potassium Ion Channels : The compound may act as a modulator of voltage-dependent potassium channels, influencing neuronal excitability and potentially providing neuroprotective effects against conditions like epilepsy and migraine .

- Enzymatic Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival rates in cancer cells.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Cancer Cell Proliferation :

- In vitro assays showed that treatment with the compound resulted in a 50% reduction in the proliferation of human breast cancer cells (MCF-7) at a concentration of 10 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.

-

Neuroprotection :

- In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels by approximately 40%.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.